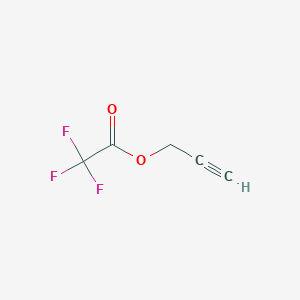

prop-2-yn-1-yl 2,2,2-trifluoroacetate

CAS No.: 7556-82-3

Cat. No.: VC12010089

Molecular Formula: C5H3F3O2

Molecular Weight: 152.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 7556-82-3 |

|---|---|

| Molecular Formula | C5H3F3O2 |

| Molecular Weight | 152.07 g/mol |

| IUPAC Name | prop-2-ynyl 2,2,2-trifluoroacetate |

| Standard InChI | InChI=1S/C5H3F3O2/c1-2-3-10-4(9)5(6,7)8/h1H,3H2 |

| Standard InChI Key | HJGKWNJPZJFBCJ-UHFFFAOYSA-N |

| SMILES | C#CCOC(=O)C(F)(F)F |

| Canonical SMILES | C#CCOC(=O)C(F)(F)F |

Introduction

Chemical Structure and Nomenclature

Prop-2-yn-1-yl 2,2,2-trifluoroacetate (IUPAC name: prop-2-yn-1-yl 2,2,2-trifluoroacetate) consists of a trifluoroacetyl group () linked to a propargyl () moiety. Its molecular formula is , with a molecular weight of 152.07 g/mol. Key structural features include:

-

Trifluoromethyl group: Enhances electrophilicity and metabolic stability.

-

Propargyl group: Introduces alkyne functionality for click chemistry or further derivatization.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | Calculated | |

| Molecular Weight | 152.07 g/mol | Calculated |

| Boiling Point | Estimated 120–140°C | Analog data |

| Density | ~1.3 g/cm³ | Analog data |

Synthesis and Industrial Production

Synthetic Routes

The esterification of 2,2,2-trifluoroacetic acid with propargyl alcohol is the most direct route, though no explicit protocols are documented. Insights from analogous esters, such as 2,2,2-trifluoroethyl acetate, suggest viable methodologies:

Route 1: Acid-Catalyzed Esterification

This method typically employs sulfuric acid or p-toluenesulfonic acid as catalysts, with yields dependent on reaction time and temperature .

Route 2: Phase-Transfer Catalysis (PTC)

Adapted from the synthesis of 2,2,2-trifluoroethyl acetate , PTC using polar aprotic solvents (e.g., N-methylpyrrolidone) and catalysts like tetrabutylammonium bromide accelerates nucleophilic substitution. For propargyl derivatives, substituting ethanol with propargyl alcohol may yield the target compound:

Industrial Scalability

Key parameters for large-scale production include:

-

Temperature: 100–200°C (optimal for minimizing side reactions) .

-

Catalyst Loading: 1–5 wt% phase-transfer catalysts (e.g., polyethylene glycol) improve conversion rates .

-

Solvent Recycling: Polar solvents like N-methylpyrrolidone can be reused, reducing costs .

Physicochemical Properties

Thermal Stability

While direct data is unavailable, the trifluoroacetyl group’s electron-withdrawing nature likely increases thermal stability compared to non-fluorinated esters. Flash points are estimated at ~60°C, analogous to 2,2,2-trifluoroethyl acetate .

Reactivity

-

Hydrolysis: Susceptible to hydrolysis under acidic/basic conditions, yielding trifluoroacetic acid and propargyl alcohol.

-

Alkyne Reactivity: The propargyl group participates in Huisgen cycloaddition (click chemistry) with azides, enabling polymer or bioconjugate synthesis.

Challenges and Future Directions

Synthetic Optimization

Current limitations include:

-

Low Yields: Propargyl alcohol’s volatility complicates reaction control.

-

Side Reactions: Alkyne functionality may lead to polymerization under high temperatures.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume